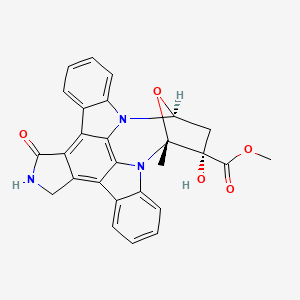
K-252a, Nocardiopsis sp.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K-252A is a naturally occurring indolocarbazole alkaloid originally isolated from the soil fungi Nocardiopsis sp. It is a potent inhibitor of various protein kinases, including protein kinase A, protein kinase C, and phosphorylase kinase. K-252A is known for its ability to inhibit nerve growth factor-induced Trk activation and has been widely studied for its neuroprotective and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
K-252A can be synthesized from its precursor K-252B. The water-insoluble K-252A, present in the cell mass, is converted to the water-soluble K-252B sodium salt in an alkaline solution. The obtained K-252B is then methylated with dimethyl sulfate in the presence of potassium carbonate in dimethylacetamide .
Industrial Production Methods
The industrial production of K-252A involves fermentation processes using Nocardiopsis sp. The fermentation broth is processed to extract K-252B, which is then converted to K-252A through methylation. This method has been used to produce significant quantities of K-252A for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
K-252A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit protein kinases through competition with the ATP binding site, which involves phosphorylation and dephosphorylation reactions .
Common Reagents and Conditions
Common reagents used in the reactions involving K-252A include dimethyl sulfate for methylation, potassium carbonate as a base, and dimethylacetamide as a solvent. The reactions are typically carried out under alkaline conditions .
Major Products Formed
The major products formed from the reactions involving K-252A include its methylated derivatives and phosphorylated proteins. These products are crucial for studying the compound’s inhibitory effects on protein kinases .
Scientific Research Applications
K-252A has a wide range of scientific research applications:
Chemistry: K-252A is used as a tool to study protein kinase inhibition and signal transduction pathways.
Biology: It is employed in research on nerve growth factor signaling and neuroprotection.
Medicine: K-252A has potential therapeutic applications in treating neurodegenerative diseases and cancer due to its ability to induce apoptosis and cell cycle arrest.
Industry: The compound is used in the development of kinase inhibitors for pharmaceutical applications
Mechanism of Action
K-252A exerts its effects by inhibiting various protein kinases through competition with the ATP binding site. It inhibits nerve growth factor-induced Trk activation, leading to downstream signaling inhibition. K-252A also induces apoptosis and cell cycle arrest by inhibiting cdc25 and cdc2 .
Comparison with Similar Compounds
K-252A belongs to the indolocarbazole family, which includes compounds like staurosporine and rebeccamycin. These compounds share similar structural features and mechanisms of action but differ in their specific biological activities and therapeutic potentials. Staurosporine is a well-known protein kinase inhibitor, while rebeccamycin acts as a DNA-damaging agent. K-252A is unique due to its potent neuroprotective and anticancer properties .
List of Similar Compounds
- Staurosporine
- Rebeccamycin
- UCN-01
- CGP 41251
- CEP-751
- NB-506
- NSC655649
Properties
Molecular Formula |
C27H21N3O5 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27+/m0/s1 |
InChI Key |
KOZFSFOOLUUIGY-IYYJOCMQSA-N |
SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Isomeric SMILES |
C[C@]12[C@@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Pictograms |
Irritant |
Synonyms |
3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















